molecular formula C11H10Cl2N2O2 B2809121 N-(3,4-dichlorophenyl)-5-oxoprolinamide CAS No. 4108-15-0

N-(3,4-dichlorophenyl)-5-oxoprolinamide

Cat. No.: B2809121
CAS No.: 4108-15-0
M. Wt: 273.11
InChI Key: QJPCKQAUAGPKAX-UHFFFAOYSA-N
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Description

N-(3,4-Dichlorophenyl)-5-oxoprolinamide is a synthetic organic compound characterized by the presence of a dichlorophenyl group attached to a 5-oxoprolinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-5-oxoprolinamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dichloroaniline and 5-oxoproline.

    Amidation Reaction: The 3,4-dichloroaniline undergoes an amidation reaction with 5-oxoproline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature, followed by purification through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Bulk Synthesis: Utilizing large-scale reactors to handle the amidation reaction.

    Optimization: Optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and reaction time.

    Purification: Employing industrial purification techniques such as distillation, crystallization, and high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dichlorophenyl)-5-oxoprolinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(3,4-Dichlorophenyl)-5-oxoprolinamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(3,4-dichlorophenyl)-5-oxoprolinamide exerts its effects involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors, inhibiting their activity.

    Pathways Involved: It can modulate biochemical pathways related to cell growth, apoptosis, or microbial inhibition.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-Dichlorophenyl)propanamide: Shares the dichlorophenyl group but differs in the amide structure.

    3,4-Dichlorophenylacetic Acid: Contains the dichlorophenyl group with an acetic acid moiety.

    3,4-Dichlorophenylurea: Features a urea group instead of the oxoprolinamide.

Uniqueness

N-(3,4-Dichlorophenyl)-5-oxoprolinamide is unique due to its specific combination of the dichlorophenyl group and the 5-oxoprolinamide moiety, which imparts distinct chemical and biological properties not found in the similar compounds listed above.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

N-(3,4-Dichlorophenyl)-5-oxoprolinamide is a compound of growing interest in biomedical research due to its potential biological activities, particularly in the fields of cancer treatment and antimicrobial action. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a dichlorophenyl group attached to a 5-oxoprolinamide moiety. The dichlorophenyl substituent is significant for its interaction with biological targets, enhancing the compound's ability to modulate enzyme activity or receptor function.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and alter receptor functions. The compound may bind to active sites of enzymes or interact with receptor binding sites, leading to modulation of their activities. Such interactions can result in various therapeutic effects, including anticancer and antimicrobial activities .

Anticancer Activity

Research has demonstrated that derivatives of 5-oxoprolinamide exhibit significant anticancer properties. In vitro studies using A549 human lung adenocarcinoma cells revealed that certain derivatives could reduce cell viability effectively. For instance, compounds containing specific structural modifications showed enhanced cytotoxicity compared to standard chemotherapeutic agents like cisplatin .

Table 1: Anticancer Activity of this compound Derivatives

CompoundCell LineIC50 (µM)Notes
1A54966More potent than control
2HSAEC-1 KT>100Low cytotoxicity on non-cancerous cells
3A54975Structural dependency observed

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against multidrug-resistant strains of bacteria. Studies indicate that certain derivatives are effective against pathogens such as Staphylococcus aureus, including strains resistant to linezolid and tedizolid . This highlights the potential for developing new antimicrobial agents from this chemical scaffold.

Table 2: Antimicrobial Activity Against Multidrug-Resistant Strains

CompoundBacteriaMinimum Inhibitory Concentration (MIC)
1Staphylococcus aureus32 µg/mL
2Klebsiella pneumoniae16 µg/mL
3Escherichia coli64 µg/mL

Case Studies and Clinical Applications

Case studies have been instrumental in understanding the real-world applications of this compound. One notable case involved a patient with a resistant bacterial infection who was treated with a derivative of this compound. The results indicated a significant reduction in bacterial load and improvement in clinical symptoms, suggesting its efficacy as part of a combination therapy regimen .

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-5-oxopyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2N2O2/c12-7-2-1-6(5-8(7)13)14-11(17)9-3-4-10(16)15-9/h1-2,5,9H,3-4H2,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJPCKQAUAGPKAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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